

# "Monomethyl auristatin E intermediate-14" reference standards and their characterization

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## Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-14*

Cat. No.: *B15136456*

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## Comparative Guide to Monomethyl Auristatin E (MMAE) Intermediate-14 and its Alternative

For Researchers, Scientists, and Drug Development Professionals

In the intricate synthesis of the potent anti-cancer agent Monomethyl Auristatin E (MMAE), the quality of each intermediate is paramount to the purity and yield of the final active pharmaceutical ingredient. This guide provides a detailed comparison of "**Monomethyl Auristatin E intermediate-14**," chemically known as N-(Phenylmethyl)-D-alloisoleucine, and a common alternative, Boc-D-alloisoleucine. Both serve as crucial precursors to the dolaisoleucine unit within the MMAE peptide sequence.

The selection of a suitable intermediate can significantly impact the efficiency of the synthetic workflow, influencing factors such as reaction kinetics, purification requirements, and overall cost-effectiveness. This comparison aims to provide objective data to aid researchers and drug development professionals in making informed decisions for their synthetic strategies.

## Physicochemical and Purity Comparison

Reference standards for both N-(Phenylmethyl)-D-alloisoleucine and Boc-D-alloisoleucine are commercially available. The following table summarizes their key physicochemical properties and typical purity specifications.

Parameter	Monomethyl auristatin E intermediate-14 (N-(Phenylmethyl)-D-alloisoleucine)	Alternative: Boc-D-alloisoleucine
CAS Number	1932791-56-4[1]	55780-90-0
Molecular Formula	C13H19NO2[1][2]	C11H21NO4[3]
Molecular Weight	221.30 g/mol [2]	231.29 g/mol [3]
Appearance	White to Off-white Solid[1]	Solid[3]
Typical Purity	≥95%[2]	≥98% (TLC)[3]
Key Structural Feature	Benzyl (Bn) protecting group on the amine.	Tert-butyloxycarbonyl (Boc) protecting group on the amine. [4]

## Characterization Data

### High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of synthetic intermediates. A typical reversed-phase HPLC method for these compounds would utilize a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).

N-(Phenylmethyl)-D-alloisoleucine: A representative HPLC analysis would be expected to show a major peak corresponding to the product, with any minor peaks indicating impurities. While a specific chromatogram for this intermediate is not publicly available, a purity of ≥95% suggests a well-resolved main peak.

Boc-D-alloisoleucine: Similarly, a high-purity batch of Boc-D-alloisoleucine (≥98%) would exhibit a single predominant peak under appropriate HPLC conditions. The retention time would differ from the benzyl-protected analogue due to differences in polarity.

### Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the intermediates.

N-(Phenylmethyl)-D-alloisoleucine: In positive ion mode electrospray ionization (ESI), the expected  $[M+H]^+$  ion would be observed at  $m/z$  222.3.

Boc-D-alloisoleucine: For Boc-D-alloisoleucine, the expected  $[M+H]^+$  ion would be at  $m/z$  232.3.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity and stereochemistry of the intermediates.

N-(Phenylmethyl)-D-alloisoleucine: The  $^1H$  NMR spectrum would characteristically show signals for the phenyl group of the benzyl protector (typically in the 7.2-7.4 ppm region), along with the aliphatic protons of the alloisoleucine backbone.

Boc-D-alloisoleucine: The  $^1H$  NMR spectrum for this intermediate would be distinguished by the large singlet for the nine protons of the Boc group, typically around 1.4 ppm. The remaining signals would correspond to the alloisoleucine structure.

## Experimental Protocols

The following are generalized protocols for the characterization of these intermediates.

### HPLC Purity Analysis

- Instrumentation: HPLC system with UV detector
- Column: C18 reversed-phase, 4.6 x 150 mm, 5  $\mu m$
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: A linear gradient from 10% to 90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection: 220 nm

- Sample Preparation: 1 mg/mL in a 1:1 mixture of mobile phase A and B.

## Mass Spectrometry Analysis

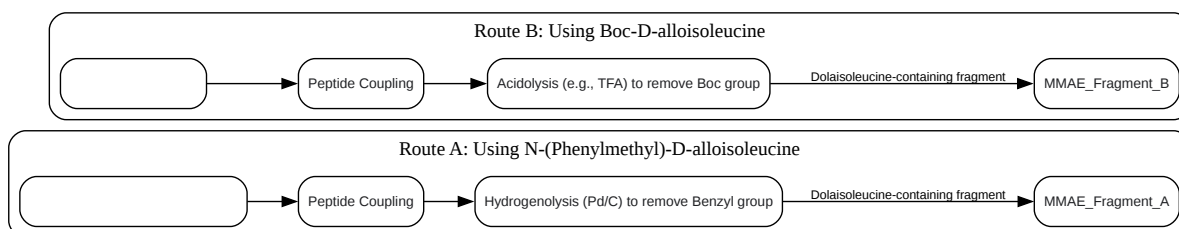
- Instrumentation: LC-MS system with ESI source
- Ionization Mode: Positive
- Sample Preparation: 0.1 mg/mL in a suitable solvent like acetonitrile or methanol.

## NMR Analysis

- Instrumentation: 400 MHz or higher NMR spectrometer
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ )
- Sample Preparation: 5-10 mg of the sample dissolved in ~0.7 mL of the deuterated solvent.

## Synthesis and Workflow Considerations

The choice between N-(Phenylmethyl)-D-alloisoleucine and Boc-D-alloisoleucine has implications for the overall synthetic strategy for MMAE.



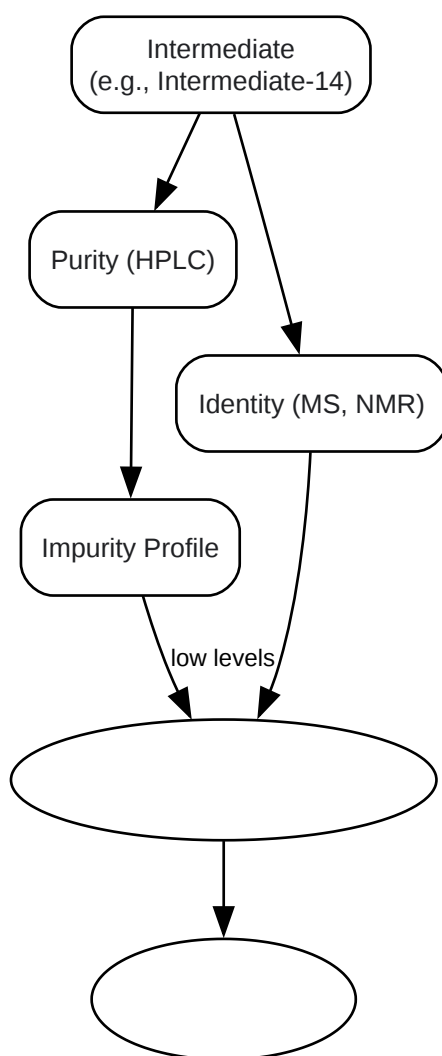
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Comparison of synthetic routes using different protected intermediates.

The benzyl group on N-(Phenylmethyl)-D-alloisoleucine is typically removed under hydrogenolysis conditions, which are generally mild and neutral. The Boc group on Boc-D-alloisoleucine, however, requires acidic conditions for removal, which could potentially affect other acid-labile functionalities in the molecule if not planned carefully.

## Logical Relationship in Quality Control

The rigorous characterization of these intermediates is a critical step in the quality control process for MMAE synthesis.



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Logical flow of quality control in MMAE synthesis.

In conclusion, both N-(Phenylmethyl)-D-alloisoleucine and Boc-D-alloisoleucine are viable intermediates for the synthesis of MMAE. The choice between them will depend on the specific synthetic strategy, the compatibility of the protecting groups with other functionalities in the synthetic route, and the desired purity profile of the final product. The Boc-protected intermediate is more commonly available with higher reported purity, which may be advantageous in minimizing downstream purification challenges. However, the deprotection conditions should be carefully considered within the context of the overall synthesis.

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